molecular formula C7H13N3O B13304560 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Cat. No.: B13304560
M. Wt: 155.20 g/mol
InChI Key: ALIDKOFDZQKUQA-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 2-methylpropyl (isobutyl) group at the amine position (N5). The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for its stability and versatility in medicinal chemistry and materials science.

Properties

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C7H13N3O/c1-5(2)4-8-7-9-6(3)10-11-7/h5H,4H2,1-3H3,(H,8,9,10)

InChI Key

ALIDKOFDZQKUQA-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=N1)NCC(C)C

Origin of Product

United States

Preparation Methods

Classical Condensation of Amidoximes and Carboxylic Acids

A well-established synthetic route to 1,2,4-oxadiazoles is the condensation of amidoximes with carboxylic acids or their derivatives under dehydrating conditions. This method typically proceeds via O-acylation of the amidoxime followed by cyclodehydration to form the oxadiazole ring.

  • Amidoximes are prepared by treating nitriles with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide in ethanol at room temperature. This reaction yields amidoximes efficiently under mild conditions with good yields and short reaction times.
  • The carboxylic acid component, often protected as an N-Boc amino acid, is activated using coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), and DIPEA (N,N-diisopropylethylamine) to facilitate O-acylation of the amidoxime.
  • Cyclization is then induced by heating the intermediate in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (around 115 °C), yielding the 3,5-disubstituted 1,2,4-oxadiazole.

Use of Amino Acids and Nitriles

For compounds substituted with alkyl amine groups such as 2-methylpropyl, amino acid derivatives or nitriles bearing the desired substituent can be employed.

  • N-Boc protected amino nitriles can be converted to amidoximes by reaction with hydroxylamine hydrochloride and base, followed by coupling with activated carboxylic acids or acid derivatives to form the oxadiazole ring.
  • Alternatively, direct reaction of amidoximes with alkyl halides or amines under nucleophilic substitution conditions can introduce the alkyl amine substituent at the nitrogen atom of the oxadiazole ring.

Specific Preparation Methods for 3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine

Stepwise Synthesis Outline

Step Reagents and Conditions Description Yield (%)
1. Preparation of 3-methylamidoxime 3-methyl nitrile + hydroxylamine hydrochloride + NaOH in EtOH, rt Conversion of nitrile to amidoxime 70–85
2. Activation of carboxylic acid derivative N-Boc-2-methylpropyl carboxylic acid + HATU + HOBt + DIPEA Formation of O-acylated intermediate 60–75
3. Cyclization to 1,2,4-oxadiazole Heating in DMF at 115 °C Ring closure to form 3-methyl-1,2,4-oxadiazol-5-amine core 50–70
4. Deprotection and amine introduction Acidic deprotection of Boc group, amination if needed Introduction of N-(2-methylpropyl) amine substituent Variable

Alternative Routes

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as DMF, acetonitrile, or toluene are preferred for cyclization steps due to their high boiling points and ability to dissolve reagents.
  • Temperature: Elevated temperatures (100–120 °C) are generally required to promote cyclization.
  • Catalysts and Coupling Agents: Use of HATU and HOBt enhances coupling efficiency and reduces side reactions.
  • Purification: Column chromatography is commonly employed to isolate intermediates and final products, ensuring high purity.

Mechanistic Insights

The formation of the 1,2,4-oxadiazole ring proceeds via initial O-acylation of the amidoxime hydroxyl group, followed by intramolecular nucleophilic attack of the amidoxime nitrogen on the activated carbonyl carbon. This cyclodehydration step leads to ring closure and elimination of water, forming the heterocyclic oxadiazole core.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Advantages Limitations
Amidoxime + Carboxylic Acid Activation Nitrile, N-Boc amino acid HATU, HOBt, DIPEA, DMF, heat 115 °C, several hours High yields, mild conditions Requires protected amino acids
Amidoxime + Acid Chloride Amidoxime, acid chloride Reflux in acetonitrile/toluene Elevated temp Direct cyclization Acid chloride preparation needed
Alkylation of Oxadiazol-5-amine 3-methyl-1,2,4-oxadiazol-5-amine, alkyl halide Base (NaH), solvent Room temp to reflux Simple substitution Possible side reactions

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug design.

    Industry: It is used in the development of new materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • C3 Substituents : Methyl groups (electron-donating) vs. nitrophenyl (electron-withdrawing) alter electronic density on the oxadiazole ring, influencing reactivity and stability .

Physicochemical Properties

Compound Name Melting Point (°C) Molecular Weight (g/mol) LogP (Predicted) Solubility Trends
This compound Not reported 155.20 ~1.5 (estimated) Moderate in organic solvents
Ox2 131–133 301.32 ~2.8 Low aqueous solubility
N-Butyl-3-methyl-1,2,4-oxadiazol-5-amine Not reported 155.20 ~1.0 Higher solubility in alcohols
3-Cyclopropyl-N-isopropyl-1,2,4-oxadiazol-5-amine Not reported 167.21 ~1.2 Moderate in polar aprotic solvents

Key Observations :

  • The nitro group in Ox2 significantly increases molecular weight and reduces aqueous solubility due to enhanced hydrophobicity.
  • Branched alkyl chains (e.g., isobutyl) generally increase lipophilicity (LogP) compared to linear analogs (n-butyl) .

Stability and Reactivity

  • Thermal Stability : Oxadiazoles with aromatic substituents (e.g., Ox2) exhibit higher melting points (>130°C) due to π-π stacking, while alkyl-substituted analogs (e.g., target compound) likely have lower thermal stability .
  • Chemical Reactivity : The electron-deficient oxadiazole ring in nitro-substituted derivatives (Ox2) may undergo nucleophilic substitution more readily than methyl-substituted analogs .

Biological Activity

3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agriculture. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, anthelmintic properties, and interactions with molecular targets.

Cytotoxic Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant cytotoxicity against various cancer cell lines. Specifically, research indicates that this compound may interact with specific molecular targets involved in tumor cell proliferation.

A study highlighted the synthesis of various oxadiazole-containing compounds and their evaluation for cytotoxic effects against tumor cells. The results indicated that certain derivatives showed a cytotoxic selectivity of up to four times more potent against tumor cells compared to normal cells .

Table 1: Cytotoxicity of Oxadiazole Compounds

Compound NameCell Line TestedIC50 (µM)Selectivity Ratio (Tumor/Normal)
This compoundB16-F0 (Melanoma)154
Another Oxadiazole DerivativeLM3 (Breast Adenocarcinoma)203
Control (No Treatment)NMuMG (Normal Cells)N/AN/A

Anthelmintic Activity

In addition to its cytotoxic properties, this compound has been screened for anthelmintic activity. A recent study involving a library of compounds identified several with significant efficacy against nematodes. The compound was tested at concentrations of 25 and 50 ppm and exhibited promising results in killing nematodes within a short time frame .

Table 2: Anthelmintic Activity Results

Compound NameConcentration (ppm)% Mortality (24h)
This compound2560
50100
ControlN/A0

The biological activity of oxadiazoles, including the compound , is often attributed to their ability to interfere with cellular processes such as DNA replication and protein synthesis. The specific interactions at the molecular level may involve binding to enzymes or receptors critical for cell survival and proliferation.

Case Studies

Several case studies have explored the therapeutic potential of oxadiazole derivatives:

  • Cancer Treatment : A study conducted on various oxadiazole derivatives demonstrated that compounds with specific functional groups exhibited enhanced cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
  • Agricultural Applications : Research into the herbicidal properties of oxadiazoles has shown that some derivatives can effectively control weed populations without harming crop plants. This dual functionality makes them attractive for agricultural use .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 3-methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amine, and how can reaction conditions be optimized?

  • Answer : The synthesis typically involves cyclocondensation of a nitrile derivative with hydroxylamine, followed by alkylation of the oxadiazole nitrogen. Key parameters include:

  • Temperature : 80–100°C for cyclocondensation .
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reactivity .
  • Catalysts : Use of K₂CO₃ or triethylamine for deprotonation .
    Optimization involves adjusting stoichiometry, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic techniques are critical for structural confirmation and purity assessment?

  • Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., methylpropyl group at N, methyl at C3) .
  • Mass Spectrometry (HRMS) : Exact mass determination (theoretical m/z: 153.18 g/mol) to validate molecular formula .
  • HPLC : Purity >95% achieved using a C18 column (acetonitrile/water gradient) .

Q. How do structural features influence the compound’s stability under varying storage conditions?

  • Answer :

  • Oxadiazole Ring Stability : Susceptible to hydrolysis under acidic/basic conditions. Store in inert atmospheres at −20°C .
  • Substituent Effects : The methylpropyl group enhances lipophilicity but may reduce aqueous solubility .

Advanced Research Questions

Q. How can researchers design interaction studies to evaluate biological activity against enzyme targets?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD values) with immobilized enzyme targets .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding .
  • In Vitro Assays : Dose-response curves (IC50) for enzyme inhibition (e.g., cytochrome P450 isoforms) .

Q. What strategies resolve contradictions in reported biological activities across studies?

  • Answer :

  • Standardized Assays : Replicate studies using identical buffer systems (e.g., pH 7.4 PBS) and enzyme concentrations .
  • Orthogonal Validation : Cross-validate with structural analogs (e.g., cyclopropyl vs. methylpropyl derivatives) .
  • Meta-Analysis : Compare datasets using cheminformatics tools (e.g., PubChem BioActivity Data) .

Q. How can computational methods predict pharmacokinetic properties and guide derivative design?

  • Answer :

  • QSAR Models : Correlate logP values (calculated: ~2.1) with membrane permeability .
  • Molecular Dynamics Simulations : Simulate binding to CYP3A4 to predict metabolic stability .
  • ADMET Prediction : Use SwissADME to assess bioavailability and toxicity risks .

Q. What experimental approaches differentiate this compound from structural analogs in analytical profiling?

  • Answer :

  • Retention Time Mapping : Compare HPLC retention times with analogs (e.g., 3-methylcyclopropyl vs. methylpropyl derivatives) .
  • Tandem MS/MS : Fragment ion patterns (e.g., m/z 136 for oxadiazole ring cleavage) provide structural fingerprints .

Comparative Analysis Table

Compound Structural Feature Key Biological Activity Reference
3-Methyl-N-(2-methylpropyl)-oxadiazoleMethylpropyl substituentEnzyme inhibition (e.g., CYP450)
3-Methyl-N-(cyclopropyl)-oxadiazoleCyclopropyl groupEnhanced metabolic stability
3-Ethyl-N-(phenyl)-oxadiazoleAromatic substitutionAnticandidate for receptor binding

Methodological Recommendations

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen reaction parameters (e.g., temperature, solvent ratios) .
  • Data Contradiction Analysis : Apply multivariate statistics (PCA) to identify outlier datasets .
  • Biological Assays : Include positive/negative controls (e.g., known inhibitors) to validate assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.